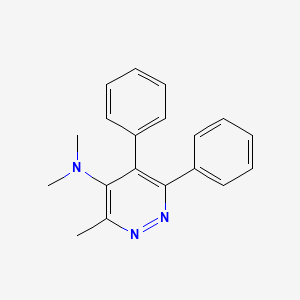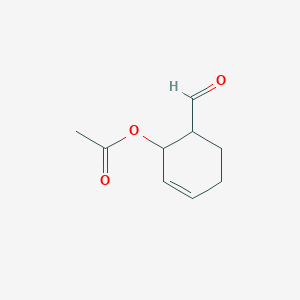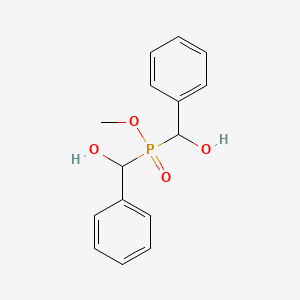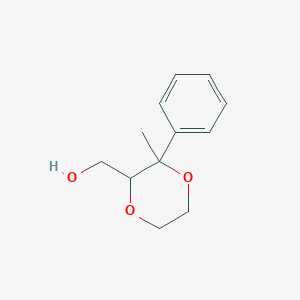
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound features a phenyl group and a methyl group attached to the dioxane ring, making it a unique derivative of dioxane.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol can be synthesized through the acetalization of carbonyl compounds with diols. One common method involves the reaction of a phenyl-substituted ketone with 1,3-propanediol in the presence of an acid catalyst. The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of phenyl-substituted carbonyl compounds.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative without the phenyl and methyl substitutions.
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
4-Methyl-1,3-dioxane: A similar compound with a methyl group but lacking the phenyl substitution.
Uniqueness
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
61211-99-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-methyl-3-phenyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(10-5-3-2-4-6-10)11(9-13)14-7-8-15-12/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
RKPMAQXONLAGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCO1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


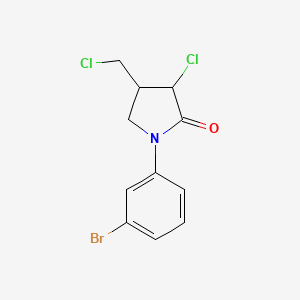
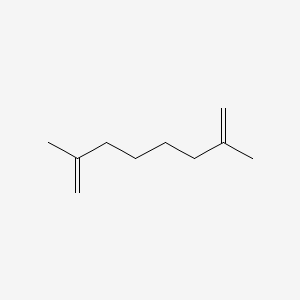
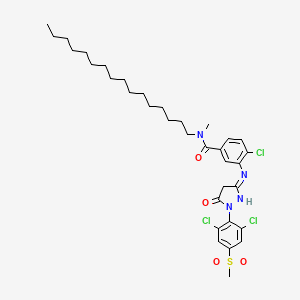
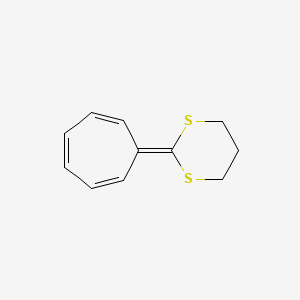
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
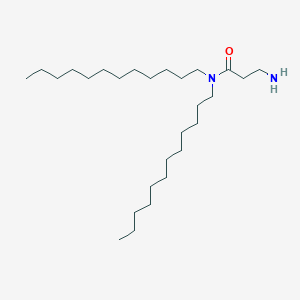
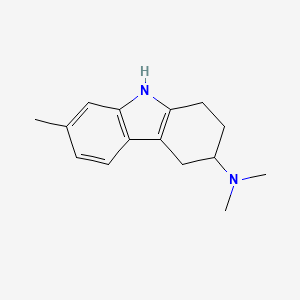

![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)

